Home > Products > Screening Compounds P145922 > 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE - 894948-19-7

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE

Catalog Number: EVT-3082152
CAS Number: 894948-19-7
Molecular Formula: C19H18N4O3S3
Molecular Weight: 446.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

  • Compound Description: This series of compounds represents a novel class of herbicides with promising activity against dicotyledonous weeds. The compounds were designed and synthesized from 4-fluoroaniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. []
  • Relevance: While not directly containing the same core structure as 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, this series shares the presence of a substituted pyrimidine ring and an acetamide moiety. The variation in substituents on these scaffolds could provide insights into structure-activity relationships and potential optimization strategies for herbicidal activity. []

N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl]acetamide (DPA-713)

  • Compound Description: DPA-713 is a radioligand developed for imaging neuroinflammation by targeting the translocator protein (TSPO). It has shown promising results in preclinical studies for specifically localizing neuroinflammatory sites. []
  • Relevance: Though structurally distinct from 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, DPA-713 showcases the use of substituted pyrimidine rings in developing biologically active molecules. The presence of an acetamide group further highlights the potential utility of this moiety in medicinal chemistry. []

N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide (DPA-714)

  • Compound Description: DPA-714 is another radioligand, similar to DPA-713, designed for imaging neuroinflammation. It demonstrated superior in vivo performance compared to DPA-713 and the established radioligand PK11195. []
  • Relevance: Similar to DPA-713, DPA-714 highlights the relevance of substituted pyrimidine rings and acetamide moieties in medicinal chemistry. The structural similarity between DPA-713 and DPA-714, despite differences in their in vivo performance, emphasizes the impact of even minor structural modifications on biological activity. []

(R)-N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (PK11195)

  • Relevance: While structurally distinct from 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide and the DPA compounds, PK11195 serves as a benchmark for comparing the performance of novel TSPO ligands. The development of DPA-714 as a potential alternative to PK11195 underscores the ongoing search for improved imaging agents for neuroinflammation. []

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives

  • Compound Description: This series of compounds represents a class of molecules with potential antimicrobial and antitubercular activities. They were synthesized using microwave irradiation, a faster and more sustainable approach compared to conventional methods. []
  • Relevance: This series, though structurally more complex, shares the presence of a substituted pyrimidine ring and an acetamide group with 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide. This highlights the potential of these structural motifs for diverse biological activities, ranging from herbicidal to antimicrobial and antitubercular effects. []

6-ethynyl-N-phenyl-9H-purin-2-amine and related ethynyl-heterocycles

  • Compound Description: These compounds are part of a study exploring irreversible inhibitors for Nek2 kinase, a potential target for cancer therapy. The ethynyl group in these molecules acts as a Michael acceptor, targeting a specific cysteine residue in the enzyme's active site. []
  • Relevance: While not directly analogous in structure to 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, these ethynyl-heterocycles highlight the significance of exploring diverse heterocyclic scaffolds and reactive functional groups for developing potent and selective kinase inhibitors. []

7. 2-(3-((6-ethynyl-7-methyl-7H-purin-2-yl)amino)phenyl)acetamide and 2-(3-((6-ethynyl-9-methyl-9H-purin-2-yl)amino)phenyl)acetamide* Compound Description: These two isomeric compounds were investigated for their reactivity and potential as Nek2 kinase inhibitors. The N(7)-methyl isomer exhibited higher reactivity, attributed to a "buttressing effect" caused by the methyl group's spatial orientation. []* Relevance: These isomers demonstrate the significant impact of subtle structural changes, even within the same core scaffold, on reactivity and potential biological activity. This emphasizes the importance of carefully considering regioisomeric variations during drug discovery and optimization. []

N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide

  • Compound Description: This molecule acts as a potent MEK inhibitor and is investigated for its use in combination therapies for cancer, particularly alongside anti-PD-L1 antibodies and/or the BRAF inhibitor dabrafenib. [, , ]
  • Relevance: Although structurally distinct from 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, this MEK inhibitor highlights the importance of exploring combinations of targeted therapies in oncology. [, , ]

9. N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib)* Compound Description: Dabrafenib is a potent and selective BRAF inhibitor used in cancer treatment. It is often investigated for its use in combination with the MEK inhibitor N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide and other targeted therapies. [, , ]* Relevance: Similar to the MEK inhibitor above, while structurally different from 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, Dabrafenib highlights the therapeutic potential of combining targeted therapies, particularly in oncology, to achieve synergistic effects and potentially overcome resistance mechanisms. [, , ]

N-[3-[3-(dimethyl amino)-1-oxo-2-propenyl]phenyl] acetamide

  • Compound Description: This compound serves as a key intermediate in a novel synthetic process for Zaleplon, a nonbenzodiazepine hypnotic drug used to treat insomnia. []
  • Relevance: This intermediate shares the presence of a substituted phenyl ring and an acetamide moiety with 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide. Although the core structures differ, the shared moieties suggest potential synthetic strategies and modifications that could be explored for both compounds. []

N-[3-[3-(p-chlorophenylamino)-1-oxo-2-propenyl] phenyl]-N-ethyl acetamide

  • Compound Description: This compound is another intermediate in the novel synthetic route for Zaleplon. It is produced from N-[3-[3-(dimethyl amino)-1-oxo-2-propenyl]phenyl] acetamide and further reacts to form Zaleplon. []
  • Relevance: This intermediate shares structural similarities with the previous compound and 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, further emphasizing the potential for shared synthetic approaches and structural modifications. []
  • Compound Description: Zaleplon, the final product of the synthetic pathway involving the previous two intermediates, is a nonbenzodiazepine hypnotic drug used to treat insomnia. []
  • Relevance: While structurally distinct from 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide, Zaleplon's synthesis highlights the potential for developing novel and efficient routes to complex heterocyclic compounds with therapeutic applications. []
Overview

The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule characterized by a pyrimidine ring, an amino group, and a benzenesulfonyl group. Its molecular formula is C16H18N4O2S3C_{16}H_{18}N_4O_2S_3, with a molecular weight of approximately 414.5 g/mol. This compound has garnered attention due to its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry and biochemistry.

Source

This compound can be sourced from various chemical suppliers and research institutions that specialize in organic compounds and pharmaceuticals. It is primarily used for research purposes and is not intended for human or veterinary use.

Classification

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-[3-(methylsulfanyl)phenyl]acetamide falls under the category of sulfonamide derivatives. These compounds are often studied for their pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.

Synthesis Analysis

Methods

The synthesis of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The general approach includes:

  1. Preparation of the Pyrimidine Core: The synthesis begins with the formation of the pyrimidine ring, often through cyclization reactions involving appropriate precursors.
  2. Introduction of the Benzenesulfonyl Group: This can be achieved via sulfonation reactions, where a sulfonyl chloride is reacted with the pyrimidine derivative.
  3. Amidation: The acetamide moiety is introduced through nucleophilic substitution reactions involving an acetic acid derivative.
  4. Formation of the Sulfanyl Linkage: The sulfanyl group is incorporated using thiolation reactions, which may involve the use of thiol reagents under controlled conditions.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Catalysts may be employed to enhance reaction efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-[3-(methylsulfanyl)phenyl]acetamide features:

  • A pyrimidine ring substituted with an amino group at position 4.
  • A benzenesulfonyl group attached to the pyrimidine at position 5.
  • A sulfanyl linkage connecting to an acetamide moiety that contains a methylsulfanyl-substituted phenyl group.

Data

  • Molecular Formula: C16H18N4O2S3C_{16}H_{18}N_4O_2S_3
  • Molecular Weight: 414.5 g/mol
  • CAS Number: 894948-19-7
Chemical Reactions Analysis

Reactions

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo several chemical reactions:

  1. Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  2. Reduction: Functional groups such as nitro groups can be reduced to amino groups.
  3. Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions.

Technical Details

Common reagents include:

  • Oxidizing agents like hydrogen peroxide for oxidation.
  • Reducing agents such as sodium borohydride for reduction.
  • Electrophiles for substitution reactions.

These reactions typically require controlled temperatures and specific solvents to facilitate the desired transformations.

Mechanism of Action

The mechanism of action for 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets within biological systems:

  1. Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
  2. Biological Pathway Interaction: Its structural features allow it to interact with various pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.

Chemical Properties

  1. Solubility: Solubility in organic solvents varies; it may have limited solubility in water.
  2. Stability: Stability under different pH conditions should be evaluated, particularly for biological applications.
  3. Reactivity: Reactivity towards nucleophiles and electrophiles can impact its utility in further synthetic applications.
Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  2. Biochemistry Research: Used as a building block in the synthesis of more complex molecules or as a ligand in biochemical assays.
  3. Pharmaceutical Development: Explored for its role as an enzyme inhibitor, contributing to drug design efforts targeting specific diseases.

Properties

CAS Number

894948-19-7

Product Name

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide

Molecular Formula

C19H18N4O3S3

Molecular Weight

446.56

InChI

InChI=1S/C19H18N4O3S3/c1-27-14-7-5-6-13(10-14)22-17(24)12-28-19-21-11-16(18(20)23-19)29(25,26)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23)

InChI Key

HJQUZZAGAZERNQ-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.